Dechloro Haloperidol

Descripción general

Descripción

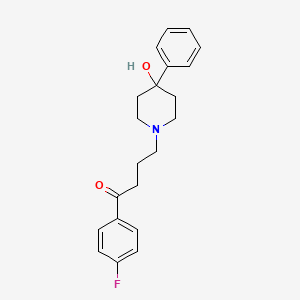

Dechloro Haloperidol is a chemical compound with the molecular formula C21H24FNO2 . It is structurally related to haloperidol, a well-known antipsychotic medication. This compound is often studied for its potential pharmacological properties and its role as an impurity in haloperidol formulations .

Métodos De Preparación

The synthesis of dechlorohaloperidol involves several steps, typically starting from haloperidol itself. The process includes the removal of the chlorine atom from the haloperidol molecule. This can be achieved through various chemical reactions, including reduction and substitution reactions. Industrial production methods often involve the use of advanced techniques such as preparative liquid chromatography to isolate and purify the compound .

Análisis De Reacciones Químicas

Dechloro Haloperidol undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride can be used.

Substitution: Various nucleophiles can replace functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of dechlorinated analogs .

Aplicaciones Científicas De Investigación

Chemical Applications

Analytical Chemistry

Dechloro Haloperidol is utilized as a reference compound in analytical chemistry. Its well-characterized structure allows researchers to develop new analytical methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry. This application is crucial for the quantification of drugs in biological samples and the assessment of drug purity.

Biological Research

Neurotransmitter Systems

Research into this compound has revealed its effects on neurotransmitter systems, especially its antagonistic action on dopamine D2 receptors. This mechanism is pivotal in understanding its potential neuroprotective properties and implications for treating neurodegenerative diseases.

Pharmacokinetics and Efficacy

Studies have investigated the pharmacokinetic profile of this compound, demonstrating its efficacy in managing symptoms associated with various psychiatric disorders. For instance, it has been analyzed for its role in treating schizophrenia and acute agitation, where it helps alleviate symptoms such as hallucinations and delusions .

Medical Applications

Psychiatric Disorders

this compound is explored for its therapeutic potential in treating psychiatric conditions. The compound's pharmacological profile suggests it may be effective in managing schizophrenia, Tourette syndrome, and severe behavioral disorders in children. Clinical guidelines recommend its use when other treatments have failed or are contraindicated .

Long-Acting Injectable Formulations

In the pharmaceutical industry, this compound is being developed into long-acting injectable formulations. These formulations aim to provide sustained therapeutic effects with reduced dosing frequency, enhancing patient compliance and treatment outcomes.

Industrial Applications

This compound's utility extends to industrial applications where it serves as a precursor or reference standard in the synthesis of other pharmaceutical compounds. Its stability and known interactions make it a valuable component in drug formulation processes.

Case Study 1: Treatment of Delusions

A review of three cases involving patients with delusions of infestation demonstrated that this compound effectively alleviated symptoms acutely. In two instances, improvements were maintained over time, suggesting its potential as an alternative treatment option when other medications are not available .

Case Study 2: Motor Dysfunction Reversal

A recent study investigated the ameliorating effects of Cannabidiol on motor dysfunction induced by this compound in a zebrafish model. The results indicated that Cannabidiol could significantly reverse motor dysfunction at specific concentrations, highlighting a potential therapeutic combination for managing side effects associated with antipsychotic treatments .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Analytical Chemistry | Reference compound for method development | Used in HPLC and mass spectrometry for drug quantification |

| Biological Research | Neurotransmitter system studies | Investigated for effects on dopamine receptors and neuroprotection |

| Medical | Treatment of psychiatric disorders | Effective in managing schizophrenia and acute agitation |

| Industrial | Precursor in pharmaceutical synthesis | Utilized in drug formulation processes |

Mecanismo De Acción

The mechanism of action of dechlorohaloperidol is similar to that of haloperidol. It primarily acts by blocking dopamine receptors, particularly the D2 receptors, in the brain. This antagonism reduces the effects of dopamine, which is often elevated in conditions like schizophrenia. The molecular targets and pathways involved include the mesolimbic and mesocortical systems of the brain .

Comparación Con Compuestos Similares

Dechloro Haloperidol is compared with other similar compounds such as:

Haloperidol: The parent compound, widely used as an antipsychotic.

Fluorohaloperidol: A fluorinated analog with similar pharmacological properties.

Chlorpromazine: Another antipsychotic with a different chemical structure but similar therapeutic effects.

This compound is unique due to the absence of the chlorine atom, which can influence its pharmacokinetics and pharmacodynamics .

Actividad Biológica

Dechloro haloperidol, a derivative of haloperidol, exhibits significant biological activity primarily through its action as a dopamine antagonist. This compound is utilized in various therapeutic contexts, including psychiatric disorders and as an adjunct treatment in certain medical conditions. The following sections provide a detailed overview of its biological activity, pharmacological properties, and relevant case studies.

Chemical Structure:

this compound is chemically characterized as 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone. It is a non-selective dopamine receptor antagonist with a notable affinity for D2-like receptors, which are critical in mediating dopaminergic neurotransmission.

Mechanism of Action:

this compound primarily acts by blocking dopamine D2 receptors, which plays a crucial role in the management of psychotic symptoms. The compound has also been identified to interact with other neurotransmitter systems, including NMDA receptors, although its primary action remains within the dopaminergic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Metabolism: It undergoes extensive hepatic metabolism primarily via glucuronidation and reduction pathways. The cytochrome P450 enzyme system, particularly CYP3A4 and CYP2D6, plays a significant role in its biotransformation .

- Half-life: The half-life varies depending on the administration route; it ranges from 14.5 to 36.7 hours for oral administration and approximately 20.7 hours for intramuscular injection .

- Clearance: Plasma clearance rates are notably variable, influenced by genetic polymorphisms in metabolizing enzymes .

In Vitro Studies

In vitro studies have shown that this compound effectively displaces radiolabeled ligands from D2-like receptors in various animal models. For instance, research indicates a Ki value of approximately 1.2 nM for D2 receptors, demonstrating its potent antagonistic activity compared to other compounds .

In Vivo Studies

A multicenter observational study investigated the effects of haloperidol (and by extension this compound) on hospitalized COVID-19 patients. The study assessed outcomes such as intubation rates and discharge times among patients receiving haloperidol versus those who did not. Findings indicated no significant association between haloperidol use and adverse outcomes like intubation or death .

Case Studies

Case Study 1: Psychiatric Treatment

A cohort of patients diagnosed with schizophrenia was treated with this compound as part of their medication regimen. Over a follow-up period, significant reductions in psychotic symptoms were observed, correlating with plasma levels of the drug.

Case Study 2: COVID-19 Management

In another case series involving patients with severe COVID-19 symptoms, this compound was administered to evaluate its impact on delirium management. Results showed improved patient comfort and reduced agitation without increasing the risk of adverse respiratory events .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| Chemical Structure | 4-[4-(4-chlorophenyl)-... |

| Dopamine Receptor Affinity | Ki = 1.2 nM for D2 |

| Half-Life (Oral) | 14.5 - 36.7 hours |

| Half-Life (IM) | ~20.7 hours |

| Major Metabolic Pathways | Glucuronidation, Reduction |

| Primary Clinical Use | Psychosis, Agitation Management |

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO2/c22-19-10-8-17(9-11-19)20(24)7-4-14-23-15-12-21(25,13-16-23)18-5-2-1-3-6-18/h1-3,5-6,8-11,25H,4,7,12-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFFZKPQSVTBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953192 | |

| Record name | 1-(4-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3109-12-4 | |

| Record name | Dechlorohaloperidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4`-(4-Hydroxy-4-phenyl-1-piperidinyl)-fluorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECHLOROHALOPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKZ09O18R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.